2-(4-chloroanilino)-8-methyl-4-(3-pyridyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Description
This compound belongs to the pyrimido-triazinone class, characterized by a fused heterocyclic core structure (pyrimidine + triazine). The substitution pattern includes a 4-chloroanilino group at position 2, a methyl group at position 8, and a 3-pyridyl moiety at position 2. These substituents likely influence its electronic properties, solubility, and bioactivity.
Properties
IUPAC Name |
2-(4-chloroanilino)-8-methyl-4-pyridin-3-yl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6O/c1-11-9-15(26)25-16(12-3-2-8-20-10-12)23-17(24-18(25)21-11)22-14-6-4-13(19)5-7-14/h2-10,16H,1H3,(H2,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDKDCBVZGAYIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(N=C(NC2=N1)NC3=CC=C(C=C3)Cl)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-chloroanilino)-8-methyl-4-(3-pyridyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can be achieved through several synthetic routes. One common method involves the reaction of pyrimidinylguanidines with corresponding aldehydes to form the pyrimido[1,2-a][1,3,5]triazin-6-one scaffold . The reaction conditions typically involve the use of solvents such as dichloromethane or 1,4-dioxane, and the presence of catalysts like AlCl3 . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-(4-chloroanilino)-8-methyl-4-(3-pyridyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-(4-chloroanilino)-8-methyl-4-(3-pyridyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-chloroanilino)-8-methyl-4-(3-pyridyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with molecular targets and pathways within cells. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest analogs differ in substituents on the anilino group, aryl rings, or pyrimidine/triazine core. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Observations :
Solubility : The 3-pyridyl group introduces polarity, likely improving aqueous solubility relative to purely aromatic substituents (e.g., methylphenyl in ).
Bioactivity Trends: Pyrimido-triazinones with electron-deficient substituents (e.g., Cl, pyridyl) may exhibit stronger inhibition in kinase assays, as seen in related triazine derivatives .
Research Findings and Limitations
- Synthetic Feasibility : The synthesis of such compounds typically involves multi-step heterocyclic annulation (e.g., via Scheme 4 in ), though yields and purity depend on substituent compatibility.
- Pharmacological Data Gap: No direct cytotoxicity or target-binding data for the target compound are available in the provided evidence. However, analogs like those in –6 were evaluated in in vitro screens (e.g., microculture tetrazolium assays, as in ), suggesting a framework for future testing .
- Structural Insights : Crystallographic studies using programs like SHELXL () could resolve conformational differences between analogs, aiding structure-activity relationship (SAR) analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
